3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c1-4-7-6(2)13-9-8(11)5-12-14(9)10(7)15-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFNCWZQSPCKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=C(C=N2)Br)N=C1C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones and 5-Aminopyrazoles
One of the most straightforward and high-yielding methods involves the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles in the presence of acids such as sulfuric acid and solvents like acetic acid. This approach facilitates the formation of the pyrazolo[1,5-a]pyrimidine core through a cyclization process.
- Starting materials: 5-Aminopyrazoles and 1,3-diketones or keto esters
- Catalyst: Sulfuric acid (H₂SO₄)
- Solvent: Acetic acid (AcOH)
- Conditions: Reflux or mild heating
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | 1,3-Diketone + 5-Aminopyrazole + H₂SO₄ in AcOH | Pyrazolo[1,5-a]pyrimidine | Up to 89% | High-yielding, straightforward |
Chlorination Followed by Nucleophilic Substitution
A common route involves chlorination of the heterocyclic core, followed by nucleophilic substitution to introduce various substituents, such as ethyl, methoxy, and methyl groups.
- Chlorination of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with phosphorus oxychloride (POCl₃)
- Nucleophilic substitution with ethyl, methoxy, or methyl nucleophiles
- Chlorination: POCl₃ at room temperature or reflux
- Substitution: Reaction with nucleophiles like ethanol, methanol, or methylating agents
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | POCl₃, reflux | 5,7-Dichloro derivative | 61% | Selective chlorination |
| 2 | Nucleophile (e.g., ethanol) + K₂CO₃ | Substituted pyrazolo[1,5-a]pyrimidine | 94% | High selectivity and yield |
Suzuki Coupling for Aromatic Substituents
For introducing aromatic groups or specific substituents at certain positions, Suzuki coupling reactions are employed. This palladium-catalyzed cross-coupling allows for the attachment of boronic acids or esters to halogenated heterocycles.
- Starting from halogenated pyrazolo[1,5-a]pyrimidines
- Reagent: Boronic acids or esters
- Catalyst: Palladium-based catalyst
- Conditions: Mild heating, inert atmosphere
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | Boronic acid + Pd catalyst + base | Aromatic-substituted pyrazolo[1,5-a]pyrimidine | Variable | Versatile for functionalization |
Pericyclic and Cycloaddition Reactions
Alternative synthetic routes involve pericyclic reactions such as [4 + 2] cycloadditions, which can construct fused heterocycles efficiently. Ding et al. developed protocols using acyclic precursors and copper catalysis to generate fused ring systems, which can be further functionalized to yield the target compound.
- Use of acyclic N-propargylic sulfonylhydrazones
- Copper catalysis for cycloaddition
- Intramolecular Diels–Alder reactions to form fused rings
- Scalable, one-pot synthesis of fused heterocycles, which can be selectively brominated or methoxylated.
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | N-propargylic sulfonylhydrazone + CuCl | Fused heterocycle | Scalable | Suitable for complex derivatives |
Summary of Key Findings
| Methodology | Advantages | Limitations | Typical Yields | Notes |
|---|---|---|---|---|
| Condensation of diketones and aminopyrazoles | High yields, straightforward | Limited to specific substituents | Up to 89% | Widely used in heterocycle synthesis |
| Chlorination and nucleophilic substitution | Versatile, allows functional group variation | Requires multiple steps | 61-94% | Suitable for introducing ethyl, methoxy, methyl groups |
| Suzuki coupling | Precise aromatic substitution | Requires palladium catalysts | Variable | Good for complex derivatives |
| Pericyclic reactions | Construct fused rings efficiently | More complex setup | Variable | Useful for advanced derivatives |
| Oxidative halogenation | Selective halogenation | May require optimization | High | Enables halogen-based functionalization |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines, dehalogenated derivatives, and biaryl compounds.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine can inhibit Eph receptor kinases, which are implicated in neurological injuries and disorders. Eph receptors play crucial roles in neuronal development and synaptic plasticity, making them potential targets for drug development aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Kinase Inhibition
The compound has demonstrated promising activity as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is critical in various cellular processes including signal transduction and cell growth. The inhibition of specific kinases can lead to therapeutic effects in cancer treatment and other diseases where these pathways are dysregulated .
Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for yield and purity. The synthetic routes typically include the formation of the pyrazolo-pyrimidine core followed by bromination and ethylation processes. These methods have been documented in various studies focusing on the optimization of reaction conditions to improve efficiency and reduce by-products .
Study on Eph Kinase Inhibition
A notable study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines effectively inhibited Eph kinases, leading to reduced neuronal injury in animal models. The study highlighted the potential for these compounds to mitigate damage in conditions like stroke and traumatic brain injury .
Anticancer Activity
Another investigation assessed the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. Results indicated that these compounds could induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival and proliferation .
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Position 5 Substituents: The 5-methyl group in the target compound contrasts with bioactive analogs bearing amino (e.g., 5-NH₂) or chloro (5-Cl) groups. Studies show that 5-position substituents significantly influence kinase inhibition. For example, replacing 5-Cl with a trans-4-aminocyclohexanol group increased Pim-1 inhibition 100-fold .
- Position 7 Substituents : The 7-methoxy group may enhance solubility compared to 7-Cl or 7-CF₃ derivatives (e.g., 7-CF₃ analogs in ), but its electron-donating nature could reduce electrophilicity at adjacent positions.
- Position 3 Bromine : Bromine at position 3 is common in kinase inhibitors (e.g., Pim-1 inhibitors in ), though its role here is unclear without specific bioactivity data.
Physicochemical and Pharmacokinetic Properties
- Solubility : The 7-methoxy group likely improves aqueous solubility compared to 7-Cl or 7-CF₃ analogs (e.g., 7-CF₃ derivatives in ).
- For example, in PDE inhibitors, larger 5-alkyl groups (e.g., n-propyl) enhance potency .
- hERG Inhibition : Neutral substituents (e.g., 7-OMe) may reduce hERG channel affinity compared to basic amines, as observed in pyrazolo[1,5-a]pyrimidine kinase inhibitors .
Biological Activity
3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a unique structure characterized by:
- Bromine atom at the 3-position
- Ethyl group at the 6-position
- Methoxy group at the 7-position
- Methyl group at the 5-position
These substituents contribute to its distinctive chemical properties and biological activities, making it a subject of ongoing research.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in signaling pathways related to cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections .
- Anticancer Activity : Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine possess significant anticancer properties. The compound's ability to modulate kinase activity is particularly relevant in targeting cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation; induction of apoptosis |
| Antimicrobial | Effective against specific bacterial strains |
| Enzyme Inhibition | Modulation of kinase activity; potential for treating kinase-dependent diseases |
Case Studies
- Anticancer Evaluation : A study published in MDPI highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound was shown to inhibit cell growth in various cancer cell lines through the modulation of key signaling pathways .
- Enzymatic Inhibition : Another investigation focused on the compound's ability to inhibit kinases such as c-Abl and PDGFR, which are implicated in several malignancies. This inhibition was associated with decreased cell viability and increased apoptosis in treated cells .
Synthesis and Functionalization
The synthesis of this compound typically involves cyclization reactions using appropriate precursors and subsequent substitution reactions to introduce the desired functional groups. Various synthetic routes have been developed to enhance yield and purity, facilitating further research into its biological applications .
Q & A
Q. What synthetic routes are commonly employed for preparing 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine?
The compound is synthesized via cyclocondensation of appropriately substituted 5-aminopyrazole derivatives with 1,3-dicarbonyl equivalents or their synthetic precursors. For example, bromine and ethyl/methoxy substituents can be introduced using halogenation or alkylation steps during precursor synthesis. Cyclization is typically performed in polar solvents (e.g., ethanol, DMF) under reflux, followed by purification via column chromatography or recrystallization . Key intermediates include 5-aminopyrazoles with pre-installed substituents, and regiochemical control is achieved by optimizing reaction temperature and solvent polarity .
Q. Which analytical techniques are critical for structural validation of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, methoxy (-OCH₃) protons appear as singlets near δ 3.8–4.0 ppm, while ethyl groups show characteristic triplet/multiplet patterns .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and bromine isotope patterns (e.g., M+2 peaks for bromine) .
- X-ray Crystallography: Resolves ambiguities in substituent orientation, as seen in pyrazolo[1,5-a]pyrimidine derivatives with similar complexity .
Advanced Research Questions
Q. How can regiochemical challenges during synthesis be systematically addressed?
Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis is influenced by:
- Electron-Directing Substituents: Electron-withdrawing groups (e.g., Br) on the pyrazole ring direct cyclization to specific positions. For example, bromine at C3 stabilizes intermediates via resonance .
- Solvent and Temperature: Polar aprotic solvents (e.g., DMF) favor cyclization at higher temperatures (80–100°C), while protic solvents (e.g., ethanol) may lead to alternative regioisomers .
- Precursor Design: Pre-functionalized enaminones or β-keto esters can enforce desired cyclization pathways .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
Discrepancies in NMR or MS data often arise from:
- Tautomerism: Pyrazolo[1,5-a]pyrimidines may exhibit tautomeric shifts. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to identify dominant tautomers .
- Impurity Interference: Employ preparative HPLC or repeated recrystallization to isolate pure fractions before analysis .
- Advanced Techniques: 2D NMR (COSY, HSQC) or X-ray crystallography can unambiguously assign signals .
Q. How do substituent modifications influence biological activity in pyrazolo[1,5-a]pyrimidines?
- Bromine (C3): Enhances electrophilicity, potentially improving binding to enzymatic targets (e.g., kinase inhibitors) .
- Ethyl/Methoxy Groups (C6/C7): Hydrophobic substituents at C6/C7 increase membrane permeability, while methoxy groups can participate in hydrogen bonding with active sites .
- Structure-Activity Relationship (SAR): Systematic replacement of substituents (e.g., Br → Cl, ethyl → methyl) coupled with enzymatic assays (e.g., IC₅₀ measurements) identifies optimal pharmacophores .
Q. What methodologies optimize reaction conditions for gram-scale synthesis?
- Catalyst Screening: Transition-metal catalysts (e.g., Pd for cross-couplings) improve yields in bromine-substituted derivatives .
- Solvent Recycling: Recover high-boiling solvents (e.g., DMF) via distillation to reduce costs .
- Flow Chemistry: Continuous-flow reactors enhance reproducibility for temperature-sensitive steps like cyclization .
Q. How do substituents affect molecular conformation in crystallographic studies?
X-ray data for related compounds show:
- Planarity: The pyrazole-pyrimidine core is nearly planar (dihedral angles <2°), but bulky substituents (e.g., ethyl) induce slight distortions .
- Packing Interactions: Methoxy groups participate in C–H···O hydrogen bonds, stabilizing crystal lattices .
- Halogen Bonds: Bromine atoms form non-covalent interactions (3.3–3.5 Å) with adjacent aromatic rings, influencing solid-state properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
